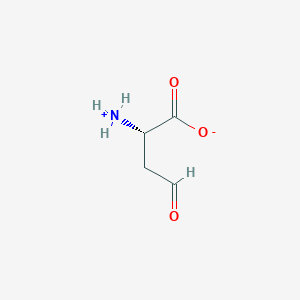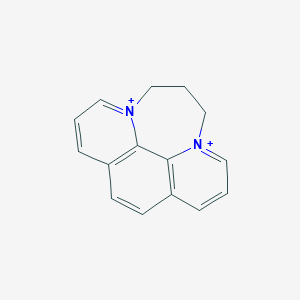
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Descripción general
Descripción
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium, also known as DDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDP is a heterocyclic compound that contains a diazepine ring and a phenanthroline ring. The compound has a positive charge and is commonly used as a ligand in coordination chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium involves the condensation of two key starting materials, 1,10-phenanthroline and 1,4-diaminobutane, followed by oxidation and quaternization steps.
Starting Materials
1,10-phenanthroline, 1,4-diaminobutane, Sodium hypochlorite, Sodium hydroxide, Acetic acid, Ethanol
Reaction
Step 1: Dissolve 1,10-phenanthroline (1.0 g, 5.3 mmol) and 1,4-diaminobutane (0.5 g, 5.3 mmol) in ethanol (10 mL) and stir at room temperature for 24 hours., Step 2: Add sodium hypochlorite (2.0 g, 23.8 mmol) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 1 hour at room temperature., Step 4: Acidify the reaction mixture with acetic acid (10 mL) and extract with ethyl acetate (3 x 10 mL)., Step 5: Combine the organic layers and wash with water (3 x 10 mL)., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 7: Quaternize the crude product with acetic acid (10 mL) and sodium hydroxide (1.0 g, 25.0 mmol) at room temperature for 24 hours., Step 8: Acidify the reaction mixture with acetic acid (10 mL) and extract with ethyl acetate (3 x 10 mL)., Step 9: Combine the organic layers and wash with water (3 x 10 mL)., Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is not fully understood, but it is believed to involve the interaction of the compound with DNA. 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is known to bind to DNA through intercalation, which can lead to the inhibition of DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have antibacterial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium in lab experiments is its ability to act as a versatile ligand in coordination chemistry. The compound can form stable complexes with various metal ions, which can be used in catalysis and other applications. However, one limitation of using 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is its toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several potential future directions for research on 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research is the investigation of the compound's potential as an anticancer agent, including its mechanisms of action and potential side effects. Additionally, the use of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium in electrochemical applications, such as sensors and batteries, is an area of interest for future research.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium has been widely studied for its potential applications in various fields such as catalysis, fluorescence sensing, and electrochemistry. The compound has also been investigated for its biological properties, including its anticancer and antibacterial activities.
Propiedades
IUPAC Name |
1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUMCOARYCLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165202 | |
| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
CAS RN |
15302-99-5 | |
| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



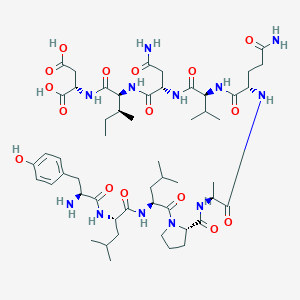
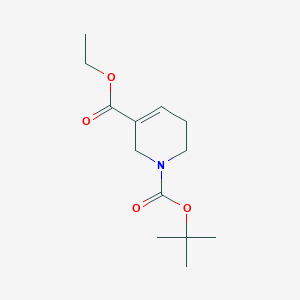
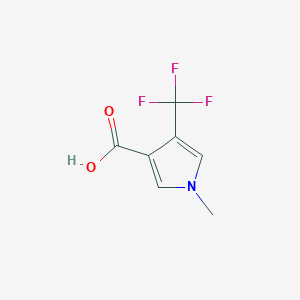
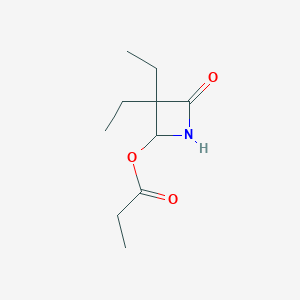
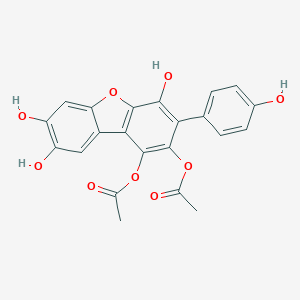
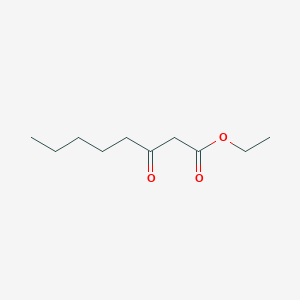
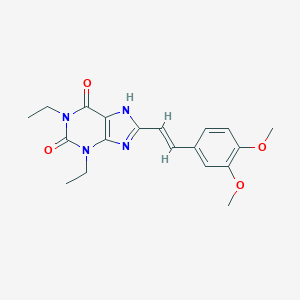
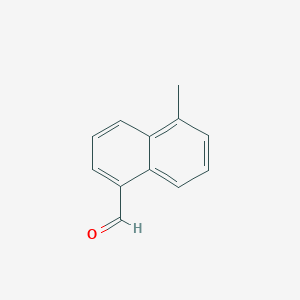
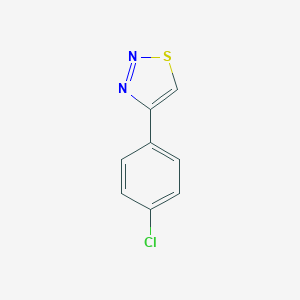
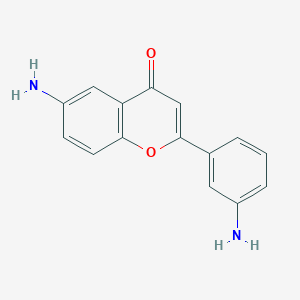
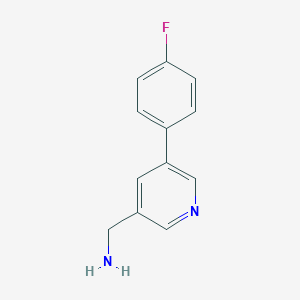
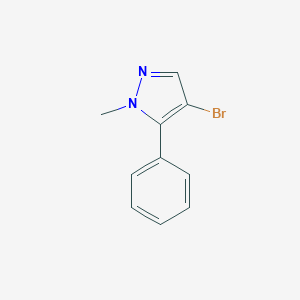
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
